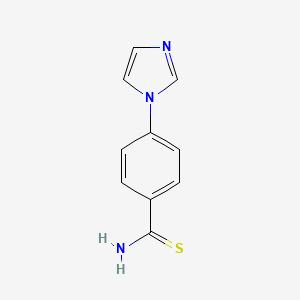

4-(1H-Imidazol-1-yl)benzenecarbothioamide

Description

BenchChem offers high-quality 4-(1H-Imidazol-1-yl)benzenecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Imidazol-1-yl)benzenecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-imidazol-1-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJXJNDFQWCYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380120 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423769-74-8 | |

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1H-Imidazol-1-yl)benzenecarbothioamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide, a heterocyclic compound of interest in medicinal chemistry. The document details a robust two-step synthetic protocol, starting from readily available starting materials. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility. Furthermore, this guide includes detailed experimental methodologies and visual diagrams to illustrate the synthetic workflow and potential biological signaling pathways.

Synthetic Strategy

The synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide is achieved through a two-step process. The first step involves the nucleophilic aromatic substitution reaction to form the precursor, 4-(1H-Imidazol-1-yl)benzonitrile. The second step is the thionation of the nitrile group to yield the final thioamide product.

Experimental Workflow: Synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide

Caption: Overall workflow for the two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile

This procedure outlines the synthesis of the key intermediate, 4-(1H-Imidazol-1-yl)benzonitrile, via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| p-Fluorobenzonitrile | 121.11 | 30.2 | 3.66 g |

| Imidazole | 68.08 | 30.0 | 2.04 g |

| Sodium Carbonate (Na₂CO₃) | 105.99 | - | 3.2 g |

| Dimethylformamide (DMF) | 73.09 | - | 18 mL |

| Chloroform | 119.38 | - | 2.5 mL |

| Benzene | 78.11 | - | As required |

| Hexanes | - | - | As required |

Procedure:

-

In a round-bottom flask, dissolve 30.0 mmol of imidazole in 2.5 mL of chloroform.

-

To this solution, add 18 mL of dimethylformamide containing 30.2 mmol of p-fluorobenzonitrile and 3.2 g of sodium carbonate.

-

The reaction mixture is stirred at 125°C for three days.[1]

-

After cooling to room temperature, the product is isolated.

-

The crude product is purified by recrystallization from a 1:1 mixture of benzene and hexanes.[1]

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| 4-(1H-Imidazol-1-yl)benzonitrile | 48 | 152-154 |

Step 2: Synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide

This section describes a general yet effective method for the conversion of the nitrile intermediate to the final thioamide product using Lawesson's reagent.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(1H-Imidazol-1-yl)benzonitrile | 169.18 | 1.0 | 169 mg |

| Lawesson's Reagent | 404.47 | 0.5 | 202 mg |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 10 mL |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 mmol of 4-(1H-Imidazol-1-yl)benzonitrile in 10 mL of anhydrous tetrahydrofuran (THF).

-

Add 0.5 mmol of Lawesson's reagent to the solution.

-

The reaction mixture is stirred at reflux for an appropriate time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

Representative Quantitative Data for Nitrile to Thioamide Conversion:

| Product | Typical Yield (%) |

| 4-(1H-Imidazol-1-yl)benzenecarbothioamide | 70-90 |

Note: The yield is representative of typical thionation reactions of aromatic nitriles and may require optimization for this specific substrate.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 4-(1H-Imidazol-1-yl)benzenecarbothioamide is not extensively documented in publicly available literature, the imidazole moiety is a common scaffold in many biologically active compounds, particularly in the field of oncology. Imidazole-containing molecules have been identified as inhibitors of various protein kinases that are crucial components of cancer-related signaling pathways.

A representative signaling pathway that is often targeted by imidazole-based inhibitors is the MAPK/ERK pathway, which plays a central role in cell proliferation, differentiation, and survival.

Hypothetical Signaling Pathway for an Imidazole-Based Kinase Inhibitor

Caption: A hypothetical MAPK/ERK signaling pathway potentially targeted by the subject compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-1-yl)benzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide. As a molecule incorporating both an imidazole ring and a thioamide group, it holds potential for diverse applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route, summarizes key physicochemical data, and details the experimental protocols necessary for its empirical determination. Furthermore, potential biological activities are discussed based on structurally related compounds, providing a rationale for future research and development.

Introduction

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a heterocyclic compound of interest due to the presence of the imidazole moiety, a key structural component in many biologically active molecules, and the thioamide group, which is a versatile functional group in organic synthesis and drug design. The unique electronic and structural characteristics of this compound suggest its potential as a scaffold for the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers, providing essential data and methodologies to facilitate further investigation.

Physicochemical Properties

A summary of the calculated and predicted physicochemical properties of 4-(1H-Imidazol-1-yl)benzenecarbothioamide is presented below. While experimental data is not extensively available in the current literature, the provided information offers valuable insights into the compound's expected behavior.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃S | ChemScene[1] |

| Molecular Weight | 203.26 g/mol | ChemScene[1] |

| CAS Number | 423769-74-8 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene[1] |

| Predicted logP | 1.5065 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis begins with the reaction of 4-fluorobenzonitrile with imidazole to form 4-(1H-imidazol-1-yl)benzonitrile. This intermediate is then converted to 4-(1H-Imidazol-1-yl)benzenecarbothioamide via reaction with a sulfur source, such as hydrogen sulfide or a surrogate.

References

In-depth Technical Guide: 4-(1H-Imidazol-1-yl)benzenecarbothioamide

Disclaimer: Extensive literature searches for the specific compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide did not yield any published data regarding its mechanism of action, biological activity, or associated experimental protocols. Therefore, this guide will provide an in-depth analysis of the known mechanisms of action for structurally related compounds containing the core moiety, 4-(1H-imidazol-1-yl)phenyl. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.

Introduction to the 4-(1H-Imidazol-1-yl)phenyl Scaffold

The 4-(1H-imidazol-1-yl)phenyl moiety is a key pharmacophore found in a variety of biologically active compounds. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many endogenous molecules and therapeutic agents. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in drug design. The phenyl linker provides a rigid scaffold that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

While the specific carbothioamide derivative requested is not documented, analogous compounds where the carbothioamide is replaced by other functional groups have shown significant activity in several key biological pathways. This guide will focus on these known mechanisms to provide a predictive framework for the potential actions of novel derivatives.

Known Mechanisms of Action for Structurally Related Compounds

Compounds bearing the 4-(1H-imidazol-1-yl)phenyl scaffold have been primarily investigated for their roles as inhibitors of protein kinases and enzymes involved in cell signaling and proliferation. The primary targets and mechanisms are detailed below.

Inhibition of Nitric Oxide Synthase (NOS)

Several compounds containing the 4-(1H-imidazol-1-yl)phenyl group have been identified as potent and selective inhibitors of nitric oxide synthase (NOS) isoforms, particularly inducible NOS (iNOS).[1] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders.

Mechanism: The imidazole nitrogen atoms can coordinate with the heme iron in the active site of NOS, mimicking the binding of the natural substrate, L-arginine. This competitive inhibition prevents the synthesis of nitric oxide.[2]

Signaling Pathway:

Caption: Inhibition of Nitric Oxide Synthase by a 4-(1H-Imidazol-1-yl)phenyl analog.

Modulation of the Wnt/β-Catenin Signaling Pathway

Recent studies have highlighted the potential of N-(4-(1H-imidazol-1-yl)phenyl) substituted compounds as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.

Mechanism: These compounds can bind to a hotspot region on β-catenin, preventing its interaction with TCF/LEF transcription factors. This abrogates the transcription of Wnt target genes that drive cell proliferation and survival.[3]

Signaling Pathway:

Caption: Inhibition of Wnt/β-Catenin signaling by an N-(4-(1H-imidazol-1-yl)phenyl) analog.

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data for representative compounds from the literature that share the 4-(1H-imidazol-1-yl)phenyl core.

| Compound Class | Target | Assay Type | IC50 / Ki | Reference |

| Imidazole-based | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition Assay | 1.9 µM (IC50) | [4] |

| N-(heterocyclylphenyl)benzenesulfonamides | β-Catenin | Cell-based Luciferase Reporter Assay | 0.12 µM (IC50) | [3] |

| Imidazole-biaryl-tetrazoles | S-nitrosoglutathione reductase (GSNOR) | Enzyme Inhibition Assay | <15 nM (IC50) | [5] |

| N-substituted imidazolylbenzamides | Cardiac Class III Electrophysiological Activity | In vitro Purkinje Fiber Assay | N/A | [6][7] |

Experimental Protocols for Key Assays

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the iNOS enzyme.

Methodology:

-

Enzyme Preparation: Recombinant murine or human iNOS is purified.

-

Reaction Mixture: A reaction buffer is prepared containing HEPES, CaCl2, DTT, BSA, FMN, FAD, and tetrahydrobiopterin (BH4).

-

Assay Protocol:

-

The test compound is pre-incubated with the iNOS enzyme in the reaction buffer.

-

The reaction is initiated by the addition of L-arginine (substrate) and NADPH.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The amount of L-citrulline produced (a co-product of NO synthesis) is quantified. This is often done by converting L-citrulline to a fluorescent derivative.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

Workflow Diagram:

Caption: Workflow for a typical in vitro iNOS inhibition assay.

Wnt/β-Catenin Pathway Reporter Assay

Objective: To assess the ability of a test compound to inhibit Wnt/β-catenin signaling in a cellular context.

Methodology:

-

Cell Line: A cancer cell line with a constitutively active Wnt pathway (e.g., SW480 or HCT116) is used.

-

Transfection: The cells are transiently transfected with a luciferase reporter plasmid containing TCF/LEF binding sites upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

-

Treatment: The transfected cells are treated with various concentrations of the test compound for 24-48 hours.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to vehicle-treated cells, and IC50 values are determined.

Workflow Diagram:

Caption: Workflow for a Wnt/β-catenin pathway reporter assay.

Conclusion and Future Directions

While no direct experimental data exists for 4-(1H-imidazol-1-yl)benzenecarbothioamide, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an inhibitor of key cellular signaling pathways, particularly those involving iNOS and the Wnt/β-catenin cascade. The presence of the carbothioamide group may confer unique properties, including altered binding affinities, metabolic stability, and potential for novel interactions with target proteins.

Future research should focus on the synthesis of 4-(1H-imidazol-1-yl)benzenecarbothioamide and its biological evaluation using the assays described in this guide. Such studies will be crucial to elucidate its specific mechanism of action and to determine its therapeutic potential. The provided data and protocols offer a solid foundation for initiating these investigations.

References

- 1. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4 imidazol 1 yl benzenecarboximidamide properties | Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LT3671B - Substituted 1-(1h-imidazol-4-il)alkylbenzamides - Google Patents [patents.google.com]

- 7. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Analytical Characterization of 4-(1H-Imidazol-1-yl)benzenecarbothioamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of the novel compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide. Due to the absence of published experimental data for this specific molecule, this guide presents predicted spectroscopic data alongside established, general experimental protocols that are applicable for its synthesis and analysis.

Introduction

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an imidazole ring linked to a benzothioamide moiety, suggests potential applications as a building block for more complex molecules with diverse biological activities. The imidazole motif is a well-known pharmacophore present in numerous approved drugs, while the thioamide group can act as a versatile functional handle for further chemical modifications. Accurate spectroscopic characterization is paramount for the confirmation of its chemical identity and purity, which are critical prerequisites for any subsequent biological or pharmacological investigations. This guide outlines the predicted spectroscopic data and relevant analytical workflows for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(1H-Imidazol-1-yl)benzenecarbothioamide. These values have been generated based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 (broad s) | Singlet (broad) | 1H | Thioamide (-CSNH₂) |

| ~9.5 (broad s) | Singlet (broad) | 1H | Thioamide (-CSNH₂) |

| ~8.4 (s) | Singlet | 1H | Imidazole C2-H |

| ~8.0 (d) | Doublet | 2H | Aromatic (ortho to -CSNH₂) |

| ~7.8 (s) | Singlet | 1H | Imidazole C5-H |

| ~7.7 (d) | Doublet | 2H | Aromatic (ortho to Imidazole) |

| ~7.2 (s) | Singlet | 1H | Imidazole C4-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Thioamide Carbonyl (C=S) |

| ~145 | Aromatic C (para to -CSNH₂) |

| ~138 | Aromatic C (ipso to Imidazole) |

| ~136 | Imidazole C2 |

| ~130 | Aromatic CH (ortho to -CSNH₂) |

| ~122 | Imidazole C5 |

| ~121 | Aromatic CH (ortho to Imidazole) |

| ~118 | Imidazole C4 |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (thioamide) |

| 3150-3100 | Medium | C-H stretching (aromatic, imidazole) |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic) |

| 1550-1500 | Medium-Strong | C=N stretching (imidazole) |

| 1400-1300 | Strong | C-N stretching (thioamide) |

| 1200-1000 | Strong | C=S stretching (thioamide) |

| 850-800 | Strong | C-H out-of-plane bending (para-substituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 203.0695 | [M+H]⁺ |

| ESI+ | 225.0514 | [M+Na]⁺ |

| HRMS (ESI+) | 203.0695 | Calculated for C₁₀H₉N₃S + H⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide.

Synthesis

A plausible synthetic route for 4-(1H-Imidazol-1-yl)benzenecarbothioamide involves a two-step process:

-

Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile: This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and imidazole in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Conversion to Thioamide: The resulting benzonitrile can be converted to the corresponding thioamide by reaction with a sulfurizing agent such as hydrogen sulfide (H₂S) gas in the presence of a base (e.g., pyridine or triethylamine), or by using Lawesson's reagent in a solvent like toluene or tetrahydrofuran (THF).

The final product would require purification, typically by recrystallization or column chromatography, to ensure high purity before spectroscopic analysis.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the unambiguous assignment of all proton and carbon signals.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass spectrometry).

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition of the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound like 4-(1H-Imidazol-1-yl)benzenecarbothioamide.

Caption: Workflow for the synthesis and spectroscopic characterization.

In-depth Technical Guide: Crystal Structure of 4-(1H-Imidazol-1-yl)benzenecarbothioamide Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature, a complete set of crystallographic data for a series of 4-(1H-Imidazol-1-yl)benzenecarbothioamide analogs could not be located in publicly available resources. The existence of the parent compound, 4-(1H-Imidazol-1-yl)benzenecarbothioamide (CAS RN: 423769-74-8), has been confirmed.[1] This guide, therefore, provides a generalized framework based on the crystal structure analysis of closely related imidazole and thioamide derivatives. The experimental protocols detailed below are representative of the methodologies commonly employed for the synthesis and crystallographic analysis of such compounds.

Introduction

The 4-(1H-imidazol-1-yl)benzenecarbothioamide scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both imidazole and thioamide moieties. Understanding the three-dimensional arrangement of atoms within the crystal lattice of analogs of this core structure is paramount for rational drug design, as it influences key properties such as solubility, stability, and receptor binding affinity. This technical guide outlines the typical experimental procedures for determining the crystal structure of these compounds and provides a foundational understanding of their structural characteristics.

Data Presentation

As specific crystallographic data for a series of 4-(1H-Imidazol-1-yl)benzenecarbothioamide analogs is not available in the reviewed literature, a representative table structure is provided below. Researchers who successfully synthesize and crystallize these analogs can use this template to organize their findings for comparative analysis.

Table 1: Representative Crystallographic Data for 4-(1H-Imidazol-1-yl)benzenecarbothioamide Analogs

| Parameter | Analog 1 (Parent) | Analog 2 (e.g., R=Cl) | Analog 3 (e.g., R=CH₃) |

| Chemical Formula | C₁₀H₉N₃S | C₁₀H₈ClN₃S | C₁₁H₁₁N₃S |

| Formula Weight | 203.26 | 237.71 | 217.29 |

| Crystal System | Data not available | Data not available | Data not available |

| Space Group | Data not available | Data not available | Data not available |

| a (Å) | Data not available | Data not available | Data not available |

| b (Å) | Data not available | Data not available | Data not available |

| c (Å) | Data not available | Data not available | Data not available |

| α (°) | Data not available | Data not available | Data not available |

| β (°) | Data not available | Data not available | Data not available |

| γ (°) | Data not available | Data not available | Data not available |

| Volume (ų) | Data not available | Data not available | Data not available |

| Z | Data not available | Data not available | Data not available |

| Density (calc) (g/cm³) | Data not available | Data not available | Data not available |

| R-factor (%) | Data not available | Data not available | Data not available |

| CCDC Deposition No. | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide analogs, based on established procedures for similar compounds.[2][3][4][5]

Synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide Analogs

A common synthetic route to this class of compounds involves a multi-step process:

-

Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile: This intermediate can be prepared via a copper-catalyzed Ullmann-type coupling reaction between imidazole and a substituted 4-halobenzonitrile.

-

Conversion to Thioamide: The benzonitrile derivative is then converted to the corresponding thioamide. This can be achieved by reacting the nitrile with a sulfurating agent such as Lawesson's reagent or by bubbling hydrogen sulfide gas through a basic solution of the nitrile.

General Procedure: To a solution of the appropriately substituted 4-(1H-imidazol-1-yl)benzonitrile in a suitable solvent (e.g., pyridine or a mixture of dioxane and water), Lawesson's reagent (0.5 equivalents) is added. The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-(1H-Imidazol-1-yl)benzenecarbothioamide analog.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The diffractometer, typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source, is used to collect diffraction data at a specific temperature (e.g., 100 K or 293 K). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF. Crystallographic data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualization

The following diagrams illustrate the general chemical structure of the target compounds and a typical experimental workflow for their crystal structure determination.

Caption: General chemical structure of 4-(1H-Imidazol-1-yl)benzenecarbothioamide analogs.

Caption: Typical experimental workflow from synthesis to crystal structure determination.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of 4-(1H-Imidazol-1-yl)benzenecarbothioamide: A Technical Guide for Drug Development Professionals

Introduction

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a unique heterocyclic compound featuring an imidazole ring linked to a phenyl group bearing a thioamide functional group. This molecular architecture is of significant interest in medicinal chemistry due to the diverse biological activities associated with both imidazole and thiourea moieties. Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Similarly, thiourea-containing compounds have demonstrated considerable therapeutic potential. The convergence of these two pharmacophores in a single molecule suggests that 4-(1H-Imidazol-1-yl)benzenecarbothioamide and its analogs could be promising candidates for novel drug discovery.

This technical guide provides a comprehensive overview of the in silico modeling of 4-(1H-Imidazol-1-yl)benzenecarbothioamide. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, potential biological targets, and the interpretation of in silico data to guide further experimental validation.

Physicochemical Properties

A foundational aspect of in silico modeling involves the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃S | ChemScene |

| Molecular Weight | 203.26 g/mol | ChemScene |

| CAS Number | 423769-74-8 | ChemScene |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene |

| LogP (Octanol-Water Partition Coefficient) | 1.5065 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

In Silico Modeling Workflow

The computational evaluation of a potential drug candidate like 4-(1H-Imidazol-1-yl)benzenecarbothioamide typically follows a structured workflow. This process begins with the preparation of the ligand and its potential protein targets, followed by molecular docking to predict binding affinity and mode. Subsequent molecular dynamics simulations can then be employed to assess the stability of the ligand-protein complex. Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to evaluate the drug-like properties of the molecule.

Potential Protein Targets and Molecular Docking Studies

Based on the known biological activities of imidazole and thiourea derivatives, several protein targets can be hypothesized for 4-(1H-Imidazol-1-yl)benzenecarbothioamide. Molecular docking is a key computational technique used to predict the preferred binding orientation of a ligand to its target protein and to estimate the strength of the interaction.

Antimicrobial Targets

Thiourea and imidazole derivatives have shown promising activity against various bacterial and fungal pathogens. A key target in bacteria is DNA gyrase , an enzyme essential for DNA replication.

A study on novel thiazole derivatives containing imidazole and carbothioamide moieties demonstrated their potential as antibacterial agents by targeting DNA gyrase B.[1] Molecular docking simulations revealed that these compounds could bind effectively to the ATP-binding site of S. aureus and E. coli DNA gyrase B.[1] The binding energies for some of these analogous compounds are summarized below.

| Compound Analogue | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| Analogue 3a | S. aureus DNA gyrase B (3U2D) | -8.4 |

| Analogue 3b | S. aureus DNA gyrase B (3U2D) | -7.9 |

| Analogue 8a | S. aureus DNA gyrase B (3U2D) | -8.1 |

| Analogue 3a | E. coli DNA gyrase B (1S14) | -6.8 |

| Analogue 3b | E. coli DNA gyrase B (1S14) | -6.9 |

These findings suggest that 4-(1H-Imidazol-1-yl)benzenecarbothioamide could potentially inhibit bacterial growth by targeting DNA gyrase. The imidazole and thioamide groups would likely be involved in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Anticancer Targets

The imidazole scaffold is present in numerous anticancer agents. Potential targets for imidazole-containing compounds include various kinases and enzymes involved in cell cycle regulation and proliferation. Sirtuins, a class of histone deacetylases, have emerged as promising targets in cancer therapy.[2]

A recent study investigated imidazole derivatives as potential sirtuin inhibitors.[2] In silico and in vitro experiments demonstrated that these compounds could effectively inhibit nuclear sirtuins, leading to reduced viability of non-small cell lung cancer cell lines.[2] Molecular docking studies are crucial in identifying the specific interactions that lead to the inhibition of these enzymes.

Furthermore, thiourea derivatives have been investigated as inhibitors of key cancer-related proteins such as K-Ras and HER2 .[3] For instance, a study on 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed significant inhibition of the A549 lung cancer cell line with an IC50 value of 0.2 µM, targeting the mutant K-Ras protein.[3]

Anti-diabetic Targets

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. A series of imidazo-isoxazole derivatives containing a thiourea scaffold were synthesized and evaluated as inhibitors of these enzymes.[4] The most active compound, 5f , exhibited potent inhibition with IC50 values of 26.67 ± 1.25 µM against α-amylase and 39.12 ± 1.83 µM against α-glucosidase.[4] Molecular docking studies revealed that this compound fits snugly into the active sites of both enzymes, with binding energies of -5.501 kcal/mol and -6.414 kcal/mol, respectively.[4]

Experimental Protocols: A General Approach

Synthesis of Imidazole-Carbothioamide Derivatives

A general synthetic route for N-acyl-1H-imidazole-1-carbothioamides involves a multi-step process. The synthesis of the target compound would likely follow a similar pathway, starting from commercially available precursors.

General Procedure:

-

Synthesis of 4-(1H-Imidazol-1-yl)aniline: A mixture of 4-bromoaniline, imidazole, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere. The product is then isolated and purified by column chromatography.

-

Synthesis of 4-(1H-Imidazol-1-yl)phenyl isothiocyanate: The synthesized aniline derivative is treated with thiophosgene in a solvent like dichloromethane in the presence of a base such as triethylamine.

-

Synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide: The isothiocyanate intermediate is then reacted with a source of ammonia (e.g., aqueous ammonia) to yield the final thioamide product.

Molecular Docking Protocol

A standard molecular docking protocol for evaluating the binding of 4-(1H-Imidazol-1-yl)benzenecarbothioamide to a protein target would involve the following steps:

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a force field like CHARMm or AMBER.

-

Ligand Preparation: The 3D structure of 4-(1H-Imidazol-1-yl)benzenecarbothioamide is built using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then energy minimized using a suitable force field (e.g., MMFF94).

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms. The docking algorithm explores various conformations and orientations of the ligand, and the results are scored based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding poses. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the molecular basis of binding.

Conclusion

In silico modeling provides a powerful and cost-effective approach to evaluate the therapeutic potential of novel compounds like 4-(1H-Imidazol-1-yl)benzenecarbothioamide. By leveraging computational techniques such as molecular docking, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into the compound's potential biological targets, binding mechanisms, and drug-like properties. The structural combination of imidazole and thiourea moieties suggests that this compound may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-diabetic effects. The methodologies and findings presented in this guide, drawn from studies on analogous compounds, provide a solid framework for initiating a comprehensive in silico investigation of 4-(1H-Imidazol-1-yl)benzenecarbothioamide, paving the way for its further development as a potential therapeutic agent. Experimental validation of the in silico predictions will be a critical next step in advancing this promising molecule through the drug discovery pipeline.

References

- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, synthesis, biological evaluation, kinetic studies and molecular modeling of imidazo-isoxazole derivatives targeting both α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Imidazole-Based Thioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of imidazole-based thioamide derivatives. These scaffolds are of paramount interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide imparts unique physicochemical properties, such as altered hydrogen bonding, increased metabolic stability, and enhanced biological activity.[4] This document details the primary synthetic routes, provides specific experimental protocols, summarizes key quantitative data, and illustrates relevant chemical and biological pathways.

Core Synthetic Strategies

The synthesis of imidazole-based thioamides typically involves two main approaches:

-

Construction of the Imidazole Ring Followed by Thionation: This is the most common strategy, where a pre-formed imidazole derivative containing a carboxamide functional group is converted to the corresponding thioamide.

-

Incorporation of a Thioamide Moiety during Imidazole Ring Formation: Less common routes may involve multi-component reactions where the thioamide functionality is introduced concurrently with the formation of the imidazole heterocycle.

The focus of this guide is on the first and more prevalent strategy, specifically the thionation of an existing imidazole carboxamide.

Thionation of Imidazole Carboxamides: The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis.[4] This is most effectively achieved using sulfur-transfer reagents, with Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) being the most established.[4][5]

-

Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is a mild and efficient thionating agent that often provides high yields with shorter reaction times and at lower temperatures compared to P₄S₁₀.[4]

-

Phosphorus Pentasulfide (P₄S₁₀): A more traditional and cost-effective reagent.[5][6] Reactions may require higher temperatures (reflux) and sometimes result in more byproducts.[6] Al₂O₃-supported P₄S₁₀ has been shown to be an effective alternative with simplified workup procedures.[6]

-

Other Reagents: Novel methods include the use of N-isopropyldithiocarbamate isopropyl ammonium salt and multi-component reactions involving elemental sulfur, such as the Willgerodt-Kindler reaction.[5][7]

The general workflow for synthesizing imidazole-based thioamides from a suitable precursor is illustrated below.

Caption: General workflow for the synthesis of imidazole-based thioamides.

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of an Imidazole Carboxamide Intermediate This protocol describes a general procedure for the acylation of an aminoimidazole, a common precursor.

-

Materials: 2-Aminoimidazole derivative (1.0 eq), acyl chloride or carboxylic acid anhydride (1.1 eq), triethylamine or pyridine (1.5 eq), and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: a. Dissolve the 2-aminoimidazole derivative and the base (e.g., triethylamine) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture to 0 °C in an ice bath. c. Add the acyl chloride or anhydride dropwise to the stirred solution over 15-20 minutes. d. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Concentrate the filtrate under reduced pressure to yield the crude imidazole carboxamide. i. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Thionation using Lawesson's Reagent (LR) This protocol details the conversion of the imidazole carboxamide to the target thioamide.[4]

-

Materials: Imidazole carboxamide (1.0 eq), Lawesson's Reagent (0.5-0.7 eq), and anhydrous toluene or THF.

-

Procedure: a. To a solution of the imidazole carboxamide in anhydrous toluene, add Lawesson's Reagent in one portion under an inert atmosphere. b. Heat the mixture to 80-110 °C and stir for 2-6 hours. The reaction should be monitored by TLC. c. After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. d. The crude residue can be directly purified by flash column chromatography on silica gel to afford the pure imidazole-based thioamide derivative. e. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

The primary thionation reaction is visualized in the following diagram.

Caption: Conversion of an imidazole carboxamide to a thioamide.

Data Presentation

Quantitative data from the synthesis and evaluation of imidazole-based thioamide derivatives are crucial for assessing the efficiency and potential of these compounds.

Table 1: Synthesis Yields of Thioamides from Amides

| Thionating Agent | Solvent | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Lawesson's Reagent | Toluene / THF | 80-110 °C | Often >80% | [4] |

| Al₂O₃-supported P₄S₁₀ | Dioxane | Reflux | 62 - 93% | [6] |

| N-isopropyldithiocarbamate salt | Acetonitrile | Room Temp | High |[5] |

Table 2: Spectroscopic Data for Characterization

| Technique | Functional Group | Characteristic Signal Range | Reference |

|---|---|---|---|

| IR Spectroscopy | N-H (Imidazole) | 3500-3000 cm⁻¹ | [8] |

| IR Spectroscopy | C=S (Thioamide) | 848–830 cm⁻¹ | [9] |

| ¹³C NMR | C=S (Thioamide) | δ 188-188.55 ppm | [10] |

| ¹H NMR | N-H (Imidazole) | δ 11.22-9.76 ppm |[9] |

Table 3: Biological Activity of Selected Imidazole-Thioamide Derivatives

| Compound Class | Target/Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Imidazole-ETH Analogs | M. tuberculosis H37Rv | MIC₅₀ | 0.27 - 0.97 µM | [11] |

| Piperazine N-thioamides | Pancreatic Tumor Cells | IC₅₀ | 0.73 - 1.14 µM | [11] |

| Carbothioamide Analogs | MCF-7 Breast Cancer Cells | IC₅₀ | 4.53 - 22.40 µM | [11] |

| 4,5-diaryl-1H-imidazole-2(3H)-thione | 15-Lipoxygenase (15-LOX) | IC₅₀ | 4.7 µM | [10] |

| Thiazole-Imidazoles | S. aureus / E. coli | Zone of Inhibition | 25 - 28 mm |[12] |

Biological Significance and Signaling Pathways

Imidazole-based thioamides are recognized for their potential to interact with various biological targets. Their enhanced lipophilicity compared to amide counterparts can lead to improved cell permeability and target engagement.[11] One notable area of investigation is their role as enzyme inhibitors. For instance, certain 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives have been identified as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[10]

The inhibitory action on a generic enzyme pathway is depicted below.

Caption: Simplified pathway of enzyme inhibition by an imidazole thioamide.

These compounds also exhibit significant antimicrobial activity.[12] Thiazole derivatives containing imidazole and furan scaffolds have shown potent effects against bacteria like S. aureus and E. coli and fungi such as C. albicans.[12] Molecular docking studies suggest these compounds may interact with essential bacterial enzymes like DNA gyrase B.[12]

Conclusion

The synthesis of imidazole-based thioamide derivatives represents a highly valuable strategy in modern drug discovery. The straightforward conversion of amides to thioamides using reagents like Lawesson's Reagent provides reliable access to these compounds. The resulting derivatives demonstrate a broad spectrum of potent biological activities, from anticancer to antimicrobial, making them compelling candidates for further development. This guide provides the foundational knowledge, protocols, and data necessary for researchers to explore this promising class of molecules.

References

- 1. scialert.net [scialert.net]

- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]

- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple and Effective Method for the Thionation of Amides to Thi...: Ingenta Connect [ingentaconnect.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. arar.sci.am [arar.sci.am]

- 9. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship (SAR) of Imidazolylbenzenecarbothioamides: A Technical Overview

A comprehensive review of the available scientific literature reveals a notable gap in the targeted exploration of the structure-activity relationship (SAR) specifically for the chemical class of imidazolylbenzenecarbothioamides. While the broader families of imidazole-containing compounds and carbothioamide derivatives have been individually investigated for various therapeutic applications, a detailed and systematic SAR study on their combined scaffold is not yet present in published research.

This technical guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by extrapolating potential SAR trends from closely related compound series. By examining the synthesis, biological activities, and established SAR of analogous structures, we can infer key structural motifs and physicochemical properties that may govern the efficacy of imidazolylbenzenecarbothioamides. This document will summarize relevant data from related fields, present generalized experimental protocols, and use visualizations to illustrate key concepts and potential research workflows.

Core Structural Components and Potential for Biological Activity

The imidazolylbenzenecarbothioamide scaffold combines three key pharmacophoric features: the imidazole ring, a benzene ring, and a carbothioamide linker.

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, the imidazole nucleus is a privileged structure in medicinal chemistry. It is present in numerous endogenous molecules (e.g., histidine) and a wide array of approved drugs. The nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring system can participate in π-π stacking and coordination with metal ions in enzyme active sites. Modifications to the imidazole ring, such as N-alkylation or substitution at the carbon positions, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

-

Benzene Ring: This aromatic ring serves as a versatile scaffold for introducing various substituents. The nature, position, and size of these substituents can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for receptor binding and overall activity.

-

Carbothioamide Linker (-CSNH-): The thioamide group is a bioisostere of the amide bond, with distinct electronic and steric properties. The sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom of an amide, which can influence binding interactions. The carbothioamide moiety is also known to be a good chelating agent for metal ions.

The combination of these three components in imidazolylbenzenecarbothioamides presents a rich chemical space for the development of novel therapeutic agents targeting a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions.

Extrapolated Structure-Activity Relationships from Analogous Compounds

In the absence of direct SAR data for imidazolylbenzenecarbothioamides, we can draw parallels from studies on related chemical classes.

Insights from Imidazole-Containing Bioactive Molecules

Studies on various imidazole derivatives have demonstrated that:

-

Substitution on the Imidazole Nitrogen: The nature of the substituent on the imidazole nitrogen can significantly influence biological activity. For instance, in a series of anticancer agents, bulky aromatic or alkyl groups at the N-1 position have been shown to enhance cytotoxicity.[1][2]

-

Substitution on the Imidazole Carbon Atoms: Modification at the C-2, C-4, and C-5 positions of the imidazole ring can modulate activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring and its ability to interact with biological targets.

Insights from Carbothioamide and Thiourea Derivatives

Research on compounds containing a carbothioamide or thiourea linker has revealed that:

-

Aromatic Substituents: The nature and substitution pattern on the aromatic ring attached to the carbothioamide group are critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, on the benzene ring have often been associated with increased antimicrobial or anticancer activity.

-

Terminal Amine Substitution: The substituent on the terminal nitrogen of the carbothioamide can also play a crucial role. In many cases, unsubstituted thioureas (ending in -NH2) or those with small alkyl or aryl substituents exhibit the highest potency.

Hypothetical SAR for Imidazolylbenzenecarbothioamides

Based on the above, a hypothetical SAR for imidazolylbenzenecarbothioamides can be proposed, providing a starting point for future drug design and optimization efforts.

| Molecular Region | Substitution/Modification | Expected Impact on Activity | Rationale from Analogous Compounds |

| Imidazole Ring | N-1 substitution with bulky/lipophilic groups | Potentially increased activity | Enhanced binding affinity through hydrophobic interactions.[1][2] |

| C-2, C-4, C-5 substitution | Modulation of activity | Alteration of electronic properties and steric interactions. | |

| Benzene Ring | Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Potentially increased activity | Enhanced binding or altered metabolic stability. |

| Positional Isomerism (ortho, meta, para) | Significant impact on activity | Optimal positioning for interaction with the target's binding pocket. | |

| Carbothioamide Linker | Isosteric replacement (e.g., with amide, sulfonamide) | Altered activity and physicochemical properties | Changes in hydrogen bonding capacity and electronic character. |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are generalized procedures that can be adapted for the preparation and testing of imidazolylbenzenecarbothioamides.

General Synthetic Protocol for Imidazolylbenzenecarbothioamides

A common route for the synthesis of N-arylcarbothioamides involves the reaction of an amine with an isothiocyanate.

Step 1: Synthesis of Imidazolylbenzenamine An appropriately substituted aminobenzene can be coupled with a functionalized imidazole derivative through various methods, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Step 2: Synthesis of the Carbothioamide The resulting imidazolylbenzenamine is then reacted with a suitable isothiocyanate in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration or column chromatography.

A generalized workflow for the synthesis is depicted below:

General Protocol for In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of compounds.

Procedure:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (imidazolylbenzenecarbothioamides) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

The logical flow of the MTT assay is as follows:

Future Directions and Conclusion

The imidazolylbenzenecarbothioamide scaffold holds significant promise for the development of novel therapeutic agents. However, to unlock its full potential, a systematic and comprehensive investigation of its structure-activity relationship is imperative. Future research should focus on the parallel synthesis of a diverse library of these compounds with systematic variations in all three key regions: the imidazole ring, the benzene ring, and the carbothioamide linker.

The logical relationship for a future research program is outlined below:

References

Methodological & Application

Application Notes and Protocols: 4-(1H-Imidazol-1-yl)benzenecarbothioamide and its Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Imidazol-1-yl)benzenecarbothioamide represents a class of heterocyclic compounds with potential therapeutic applications. While specific enzyme inhibition data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) suggests it as a candidate for investigation against this key enzyme. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity is of significant interest in drug development, particularly in immuno-oncology, as IDO1 is a critical mediator of immune suppression.[4][5]

Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of kynurenine and its metabolites, which are toxic to T-cells.[1][5] This creates an immunosuppressive environment that allows cancer cells to evade the host's immune system.[4][5] Consequently, inhibitors of IDO1 are being actively investigated as potential cancer therapeutics, often in combination with other immunotherapies like checkpoint inhibitors.[4][6] Several IDO1 inhibitors, such as epacadostat and navoximod, have been evaluated in clinical trials.[1][6][7]

This document provides a detailed protocol for an enzyme inhibition assay to evaluate the potential of compounds like 4-(1H-Imidazol-1-yl)benzenecarbothioamide to inhibit IDO1 activity. The protocol is based on established methods for measuring the enzymatic conversion of tryptophan to kynurenine.

Quantitative Data of Known IDO1 Inhibitors

To provide a reference for the potency of potential new inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for some known IDO1 inhibitors.

| Compound | IC50 (nM) | Target Enzyme | Notes |

| Epacadostat | ~10 | IDO1 | A potent and selective inhibitor that has been in clinical trials.[6][7] |

| Navoximod | - | IDO1 | A non-competitive inhibitor of IDO1.[6] |

| IDO-IN-7 | 38 | IDO1 | An analog of NLG-919.[8] |

IDO1 Signaling Pathway and Inhibition

The following diagram illustrates the IDO1 signaling pathway and the mechanism of its inhibition.

Caption: IDO1 pathway and point of inhibition.

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free fluorometric assay to determine the inhibitory activity of a test compound on recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine (NFK), the direct product of tryptophan oxidation by IDO1, which is then converted to a fluorescent product.[2][9]

Materials and Reagents

-

Recombinant Human IDO1 Enzyme

-

IDO1 Assay Buffer

-

L-Tryptophan (Substrate)

-

Test Compound (e.g., 4-(1H-Imidazol-1-yl)benzenecarbothioamide)

-

Known IDO1 Inhibitor (Positive Control, e.g., Epacadostat)

-

Antioxidant Mix

-

Fluorogenic Developer Solution

-

Black 96-well microplate

-

Plate reader with fluorescence detection (Ex/Em = 402/488 nm)

-

DMSO (for dissolving compounds)

Experimental Workflow

Caption: Workflow for the IDO1 enzyme inhibition assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a 2X Reaction Premix by diluting the 100X Antioxidant Mix 1:50 in IDO1 Assay Buffer.[9]

-

Prepare serial dilutions of the test compound and the positive control inhibitor in IDO1 Assay Buffer containing a final DMSO concentration of ≤0.5%.

-

Prepare the IDO1 Substrate solution (L-tryptophan) at a 1 mM concentration in IDO1 Assay Buffer.[2]

-

Dilute the recombinant IDO1 enzyme to the desired concentration in IDO1 Assay Buffer.

-

-

Assay Plate Setup (in a black 96-well plate):

-

Test Inhibitor Wells: Add 50 µL of 2X Reaction Premix, a specific volume of diluted IDO1 enzyme, and the serially diluted test compound.

-

Positive Control Wells: Add 50 µL of 2X Reaction Premix, diluted IDO1 enzyme, and the positive control inhibitor.

-

Enzyme Control Wells (No Inhibitor): Add 50 µL of 2X Reaction Premix, diluted IDO1 enzyme, and assay buffer (with DMSO if used as a solvent for the test compound).

-

Background Control Wells: Add 50 µL of 2X Reaction Premix and assay buffer (no enzyme).

-

Adjust the volume of all wells to 90 µL with IDO1 Assay Buffer.[2]

-

-

Enzymatic Reaction:

-

Signal Development and Measurement:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the Fluorogenic Developer Solution to each well.[2]

-

Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.[2]

-

Allow the plate to cool to room temperature for 1 hour.[2]

-

Measure the fluorescence intensity on a plate reader at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[2][9]

-

-

Data Analysis:

-

Subtract the average fluorescence of the background control wells from the fluorescence readings of all other wells.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Test Inhibitor) / Fluorescence of Enzyme Control] * 100

-

-

Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory potential of 4-(1H-Imidazol-1-yl)benzenecarbothioamide and other novel compounds against the IDO1 enzyme. By following the detailed protocol, researchers can obtain reliable and reproducible data on the potency of these compounds, which is a crucial step in the early stages of drug discovery and development for cancer immunotherapy and other diseases where IDO1 plays a significant role.[1][4]

References

- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. onclive.com [onclive.com]

- 7. annualreviews.org [annualreviews.org]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Cell-based Cytotoxicity Assays of 4-(1H-Imidazol-1-yl)benzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic potential of the novel compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide. The following protocols detail standard cell-based assays to determine the compound's effects on cell viability, membrane integrity, and induction of apoptosis.

Overview of Cytotoxicity Assessment

Evaluating the cytotoxicity of a novel compound is a critical step in the drug discovery process. A multi-parametric approach is recommended to gain a thorough understanding of the compound's cellular effects. This involves utilizing a panel of assays that measure different endpoints of cell health. The primary assays detailed here are:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

-

Annexin V-FITC Apoptosis Assay: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

Data Presentation: Summarizing Cytotoxicity Data

To effectively compare the cytotoxic activity of 4-(1H-Imidazol-1-yl)benzenecarbothioamide across different cell lines and experimental conditions, quantitative data such as the half-maximal inhibitory concentration (IC50) should be summarized in a clear and structured format.

Table 1: IC50 Values of 4-(1H-Imidazol-1-yl)benzenecarbothioamide in Various Cancer Cell Lines after 48-hour Treatment

| Cell Line | Histotype | IC50 (µM) [95% Confidence Interval] |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined |

Table 2: Summary of Multi-parametric Cytotoxicity Analysis

| Assay | Endpoint Measured | Cell Line | Result (e.g., % of Control, Fold Change) |

| MTT | Metabolic Activity | MCF-7 | Data to be determined |

| LDH Release | Membrane Integrity | MCF-7 | Data to be determined |

| Annexin V | Apoptosis | MCF-7 | Data to be determined |

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

4-(1H-Imidazol-1-yl)benzenecarbothioamide (test compound)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[4]

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[4]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.[4]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[4]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The amount of LDH released is proportional to the number of lysed cells.[7]

Materials:

-

96-well flat-bottom plates

-

Treated and control cells in culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 4-(1H-Imidazol-1-yl)benzenecarbothioamide as described for the MTT assay.

-

Prepare Controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the assay.

-

Background: Medium only.

-

-

Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.[8]

-

Absorbance Measurement: Measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[4]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[9]

Materials:

-

6-well plates or T25 flasks

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with 4-(1H-Imidazol-1-yl)benzenecarbothioamide for the desired time.[4]

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[10]

-

Washing: Wash the cells twice with cold PBS.[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant:

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

Visualizations

Experimental Workflows

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the LDH Cytotoxicity Assay.

Potential Signaling Pathway